Belvarafenib vs. Vemurafenib: Superior Cytotoxicity in NRAS-Mutant Melanoma Cell Line Panel
In a head-to-head in vitro screen of 25 melanoma cell lines, Belvarafenib demonstrated consistently lower IC50 values compared to the Type I BRAF inhibitor Vemurafenib, with a particularly significant advantage in NRAS-mutant cells where Vemurafenib showed minimal activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50s in the nanomolar range across a panel of 25 melanoma cell lines, including NRAS-mutant lines. |
| Comparator Or Baseline | Vemurafenib: Minimal activity (high µM IC50) in NRAS-mutant cell lines. |
| Quantified Difference | Belvarafenib was effective at low nanomolar concentrations in NRAS-mutant cell lines, whereas Vemurafenib was not. |
| Conditions | In vitro 3-day cell viability assay on a panel of 25 melanoma cell lines. |
Why This Matters
This demonstrates a clear, quantifiable advantage for Belvarafenib in NRAS-mutant models, an indication where Vemurafenib and other Type I BRAF inhibitors are clinically ineffective.
- [1] Yen, I., et al. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma. Nature 594, 418–423 (2021). Extended Data Fig. 1i. View Source
